1H-Indene-2-carboxamide

Lipophilicity Drug Design Medicinal Chemistry

1H-Indene-2-carboxamide (CAS 16832-93-2) is a bicyclic aromatic amide with the molecular formula C10H9NO, a molecular weight of 159.18 g/mol, and a calculated LogP of 1.41. It belongs to the indene carboxamide class and is recognized as a supplementary concept in MeSH (C000614126).

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 16832-93-2
Cat. No. B097507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indene-2-carboxamide
CAS16832-93-2
Synonyms1H-indene-2-carboxamide
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1C(=O)N
InChIInChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12)
InChIKeyOAQQLPVORBNWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indene-2-carboxamide (CAS 16832-93-2): Structural & Physicochemical Baseline for Scientific Procurement


1H-Indene-2-carboxamide (CAS 16832-93-2) is a bicyclic aromatic amide with the molecular formula C10H9NO, a molecular weight of 159.18 g/mol, and a calculated LogP of 1.41 [1]. It belongs to the indene carboxamide class and is recognized as a supplementary concept in MeSH (C000614126) [2]. The compound's rigid indene core, functionalized with a carboxamide group at the C2 position, defines its lipophilicity and hydrogen-bonding capacity, making it a critical scaffold in medicinal chemistry and organic synthesis [1].

1H-Indene-2-carboxamide (CAS 16832-93-2): Why In-Class Analogs Cannot Be Assumed Interchangeable


The substitution of 1H-Indene-2-carboxamide with close structural analogs—such as 1H-Indole-2-carboxamide or 2,3-dihydro-1H-indene-2-carboxamide—is not scientifically valid due to quantifiable differences in lipophilicity, electronic character, and scaffold-driven biological target engagement. The presence of the indene double bond versus the fully saturated indane or the nitrogen-containing indole ring alters both LogP and hydrogen-bonding potential, directly impacting membrane permeability, off-target promiscuity, and synthetic derivatization pathways [1][2]. The following evidence quantifies these critical differences.

1H-Indene-2-carboxamide (CAS 16832-93-2): Quantified Differentiation Against Closest Analogs


1H-Indene-2-carboxamide vs. 1H-Indole-2-carboxamide: Lipophilicity (LogP) Differentiation

1H-Indene-2-carboxamide (C10H9NO) exhibits a calculated LogP of 1.41 [1], which is approximately 0.56 log units lower than that of the structurally analogous 1H-Indole-2-carboxamide (C9H8N2O; calculated LogP of 1.967) [2]. This quantifiable difference translates to a roughly 3.6-fold lower octanol-water partition coefficient for the indene derivative, indicating significantly lower lipophilicity.

Lipophilicity Drug Design Medicinal Chemistry

1H-Indene-2-carboxamide vs. Saturated Analogs: Electronic & Conformational Rigidity

The 1H-Indene-2-carboxamide core retains a conjugated cyclopentadiene ring, imparting partial aromatic character and a planar geometry at the carboxamide-bearing position, whereas the saturated analog 2,3-dihydro-1H-indene-2-carboxamide (indane-2-carboxamide) loses this conjugation, adopting a more flexible, puckered conformation. This structural difference is not quantified by a single numeric value but is a binary, class-defining property: the indene scaffold's extended pi-system can engage in pi-pi stacking interactions with aromatic residues in biological targets (e.g., the peripheral anionic site of cholinesterases), a feature absent in the fully saturated indane analog [1].

Scaffold Rigidity Pi-Conjugation Structure-Activity Relationship

1H-Indene-2-carboxamide Scaffold Validation: Potent Butyrylcholinesterase (BuChE) Inhibition in Optimized Derivatives

The unsubstituted 1H-Indene-2-carboxamide serves as the foundational scaffold for a series of 5,6-dimethoxy-1H-indene-2-carboxamides that demonstrate potent and selective inhibition of butyrylcholinesterase (BuChE). The most active optimized derivative (compound 20) exhibited an IC50 of 1.08 μM against BuChE, with kinetic analysis confirming a noncompetitive inhibition mechanism [1]. While this IC50 value belongs to a derivative, it validates the indene-2-carboxamide scaffold's intrinsic ability to support high target engagement when appropriately substituted, a characteristic not universally shared by all carboxamide-containing bicyclic scaffolds.

Alzheimer's Disease Cholinesterase Inhibition Drug Discovery

1H-Indene-2-carboxamide (CAS 16832-93-2): High-Impact Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Multi-Target Anti-Alzheimer Agents

1H-Indene-2-carboxamide is the validated core scaffold for generating potent, noncompetitive butyrylcholinesterase (BuChE) inhibitors with demonstrated IC50 values as low as 1.08 μM in optimized 5,6-dimethoxy derivatives [1]. Research programs focused on Alzheimer's disease multi-target drug discovery should procure this scaffold to access a chemotype with established SAR and a favorable lipophilicity profile (LogP 1.41) for CNS penetration optimization [2].

Drug Design: Rational Lipophilicity Tuning for Improved ADMET Profile

When a project requires a carboxamide-functionalized bicyclic aromatic scaffold with lower intrinsic lipophilicity than the commonly used indole-2-carboxamide (LogP 1.97), 1H-Indene-2-carboxamide (LogP 1.41) provides a quantifiably less lipophilic alternative [1][2]. This 0.56 LogP reduction can be strategically leveraged to improve aqueous solubility, reduce hERG channel blocking risk, or lower metabolic clearance in lead optimization campaigns.

Chemical Biology: A Conformationally Constrained Pi-Stacking Probe

The conjugated, planar indene core of 1H-Indene-2-carboxamide makes it a valuable building block for designing chemical probes that require pi-pi stacking interactions with aromatic amino acid side chains in enzyme active sites or protein-protein interfaces [1]. Unlike fully saturated indane analogs, this scaffold can be used to interrogate the role of pi-cation and pi-pi interactions in target binding without introducing the additional hydrogen-bond donor/acceptor of an indole nitrogen.

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